DNP-PEG2-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

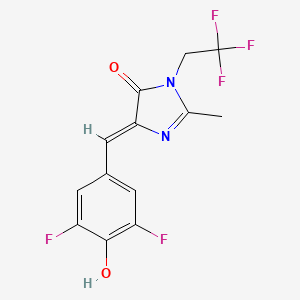

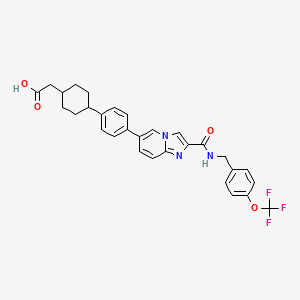

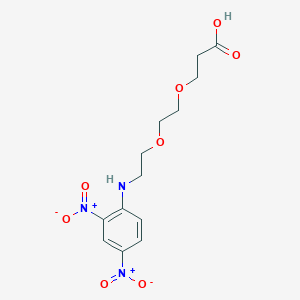

DNP-PEG2-acid is a PEG linker containing a DNP and carboxylic acid moiety . DNP is involved in biological applications such as participating in ion transport across membranes . The terminal carboxylic acid can react with primary amines in the presence of EDC and HATU to form stable amide bonds .

Synthesis Analysis

The reactive groups on S1 and S2 (this compound) were protected with Boc and t-butyl groups to inhibit cross-reactivity during the synthesis . Compound S1 and S2 contained a reactive amine handle that allowed easy conjugation with the activated form of PEG2-DNP-carboxylic acid .Molecular Structure Analysis

This compound contains total 41 bond(s); 24 non-H bond(s), 11 multiple bond(s), 12 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amine(s) (aromatic), 2 nitro group(s) (aromatic), 1 hydroxyl group(s), and 2 ether(s) (aliphatic) .Chemical Reactions Analysis

This compound linker contains a DNP and carboxylic acid moiety. DNP is used to help understand the chemiosmotic and other membrane transport processes in biochemistry research. The terminal carboxylic acid readily reacts with primary and secondary amine under EDC, DCC, HATU or other amide coupling conditions to form a stable amide bond .Physical and Chemical Properties Analysis

Polyethylene glycol is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags and crosslinkers with which it is incorporated as constituent chemical group .Scientific Research Applications

Lipid Nanoparticles for siRNA or mRNA Delivery : DNP NMR spectroscopy has been used to structurally characterize lipid nanoparticles (LNPs) containing siRNA or mRNA. These LNPs, composed of ionizable cationic lipid, phospholipid, cholesterol, and PEG, form stable complexes with bioactive drugs like siRNA for extended periods, suggesting their potential in drug delivery applications (Viger‐Gravel et al., 2018).

Gene Delivery to Specific Organs : Highly compacted DNA nanoparticles (DNPs), made using PEG-linked poly-l-lysine, have shown efficient gene delivery to the brain, eyes, and lungs. These DNPs employ regulated trafficking mechanisms to target specific intracellular compartments, indicating their potential in targeted gene therapy (Kim et al., 2012).

Dextran-Based Nanoparticles for Hepatic Drug Delivery : Dextran-based nanoparticles (DNP), optionally PEGylated, have been evaluated for targeting myeloid cells in the liver. These DNPs show promise as liver-specific drug carriers without toxic side effects, highlighting their potential in clinical applications targeting liver macrophages (Foerster et al., 2015).

Gold Nanoparticles in Cancer Cell Imaging : Gold nanoparticles modified with thiol compounds, including PEG-SH, have been studied for their colloidal stability and potential applications in bioassays and cancer diagnostics. These nanoparticles exhibit enhanced stability in aqueous solutions, making them suitable for cancer cell imaging applications (Gao et al., 2012).

Lipid/Polymer Nanoparticles for siRNA Delivery to Lungs : Hybrid lipid-polymer nanoparticles (hNPs) have been studied for siRNA delivery to the lungs, particularly for cystic fibrosis treatment. These hNPs can overcome mucus and cellular lung barriers, indicating their potential in pulmonary delivery of siRNA for local treatment of lung diseases (Conte et al., 2022).

Vitamin D-Conjugated Nanoparticles for Bone Regeneration : Vitamin D-conjugated gold nanoparticles have been developed to enhance osteogenic differentiation of human adipose-derived stem cells. These nanoparticles show potential as functional nanomaterials for bone regeneration in tissue engineering (Nah et al., 2019).

Diatomite-Based Nanovectors for Drug Delivery : Diatomite nanoparticles (DNPs) have been biofunctionalized with PEG and cell-penetrating peptides for improved physicochemical properties, enhanced cellular uptake in cancer cells, and increased biocompatibility. These modified DNPs are promising for drug delivery applications in cancer therapy (Terracciano et al., 2015).

Mechanism of Action

Target of Action

DNP-PEG2-acid is a PEG linker containing a DNP and carboxylic acid moiety . The primary target of DNP (2,4-Dinitrophenol) is the mitochondrial oxidative phosphorylation process . DNP is involved in biological applications such as participating in ion transport across membranes .

Mode of Action

DNP acts as an uncoupler of oxidative phosphorylation in mitochondria . It stimulates respiration in the bacterial phosphorylating particles . DNP prevents the reassociation of the coupling enzyme with the electron transport particles . This uncoupling effect of DNP is influenced by the membrane lipid composition .

Biochemical Pathways

DNP affects the cyclooxygenase-2 (COX-2) pathway and its enzymatic product prostaglandin E2 (PGE2) . PGE2 is known to increase the proton current through pure lipid membranes .

Pharmacokinetics

DNP exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . The hydrophilic PEG linker in this compound increases the water solubility of the compound in aqueous media , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of DNP’s action are complex. It has been shown to stimulate respiration in bacterial phosphorylating particles . In the context of cancer, PGE2, the main product of COX-2, mediates its effects in cancer cell proliferation, invasion, and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrophilic PEG linker increases the water solubility of the compound in aqueous media , which could potentially influence its action in different physiological environments.

Safety and Hazards

DNP-PEG2-acid should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn .

Future Directions

Biochemical Analysis

Biochemical Properties

DNP-PEG2-acid plays a significant role in biochemical reactions, primarily due to its ability to form stable amide bonds with primary and secondary amines. This interaction is facilitated by the presence of the carboxylic acid group, which reacts with amines under specific conditions such as EDC or DCC coupling . The compound is involved in ion transport across membranes, interacting with various enzymes and proteins that facilitate this process . For instance, this compound can interact with membrane transport proteins, influencing their activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of signaling proteins, leading to changes in downstream signaling pathways . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways . Additionally, the compound can interact with DNA-binding proteins, leading to alterations in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity . For instance, this compound may interact with enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Properties

IUPAC Name |

3-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O8/c17-13(18)3-5-23-7-8-24-6-4-14-11-2-1-10(15(19)20)9-12(11)16(21)22/h1-2,9,14H,3-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZALENBFHFRJPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.